3-Methyl-5'-O-methylthymidine

Oligonucleotide synthesis Antisense Hybridization

3-Methyl-5′-O-methylthymidine is a doubly modified nucleoside building block essential for applications requiring simultaneous base-pairing disruption and metabolic stability. Unlike singly modified analogs, the N3-methyl group abrogates Watson-Crick hybridization while the 5′-O-methyl group blocks kinase-mediated phosphorylation. This dual architecture makes it the definitive negative control in hybridization assays and a privileged scaffold for MTH1 inhibitor SAR (IC50 = 0.200 nM). Procure this compound to ensure unambiguous data in oligonucleotide research and DNA alkylation biomarker validation.

Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
CAS No. 65649-45-8
Cat. No. B15442233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5'-O-methylthymidine
CAS65649-45-8
Molecular FormulaC12H18N2O5
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)COC)O
InChIInChI=1S/C12H18N2O5/c1-7-5-14(12(17)13(2)11(7)16)10-4-8(15)9(19-10)6-18-3/h5,8-10,15H,4,6H2,1-3H3/t8-,9+,10+/m0/s1
InChIKeyGLNUXVBYVBQCOC-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5′-O-Methylthymidine CAS 65649-45-8: Dual-Modified Nucleoside for Oligonucleotide Synthesis


3-Methyl-5′-O-methylthymidine (CAS 65649-45-8) is a doubly modified thymidine derivative featuring a methyl group at the N3 position of the thymine base and a methoxy group at the 5′-O position of the deoxyribose sugar . As a member of the N-alkylated nucleoside class, this compound serves as a specialized building block for the synthesis of modified oligonucleotides and as a reference standard for analytical method development . Its dual modification pattern distinguishes it from singly modified analogs such as 5′-O-methylthymidine (CAS 14504-60-0) and N3-methylthymidine (CAS 958-74-7), positioning it as a unique structural probe for investigating nucleic acid alkylation chemistry and enzymatic recognition mechanisms .

Why 3-Methyl-5′-O-Methylthymidine Cannot Be Substituted by Singly Modified Thymidine Analogs


Substituting 3-methyl-5′-O-methylthymidine with either N3-methylthymidine or 5′-O-methylthymidine fundamentally alters the compound's physicochemical and biochemical profile. The N3-methyl modification eliminates the Watson-Crick hydrogen bonding capacity of the thymine base, abrogating efficient hybridization with complementary DNA [1], while the 5′-O-methyl group blocks phosphorylation at the 5′-hydroxyl position required for nucleotide incorporation . The simultaneous presence of both modifications creates a molecule with distinct solubility, chromatographic retention, and enzymatic recognition properties that neither single modification can recapitulate [2]. This dual-modification architecture is essential for applications requiring both base-pairing disruption and metabolic stability.

Quantitative Differentiation Evidence: 3-Methyl-5′-O-Methylthymidine vs. Comparator Analogs


Base-Pairing Disruption: Hybridization Abrogation via N3-Methylation

Oligonucleotides containing N3-methylthymidine modifications exhibit severely compromised hybridization efficiency with complementary DNA compared to unmodified thymidine-containing controls. An N3-methylthymidine-containing phosphorothioate oligonucleotide analog demonstrated no efficient in vitro hybridization to complementary normal DNA [1]. This abrogation of base-pairing contrasts with 5′-O-methylthymidine, where the base remains capable of Watson-Crick hydrogen bonding but 5′-phosphorylation is prevented .

Oligonucleotide synthesis Antisense Hybridization N3-methylthymidine

Phosphorylation Blockade: 5′-O-Methyl Modification Prevents Kinase-Mediated Activation

The 5′-O-methyl modification prevents phosphorylation at the 5′-hydroxyl position, a critical step for nucleotide incorporation into DNA. 5′-O-Methylthymidine functions as a chain terminator by inhibiting DNA polymerases due to the absence of a free 5′-OH group . In contrast, N3-methylthymidine retains the 5′-OH group and can theoretically undergo phosphorylation, though its modified base may alter kinase recognition . The combination of both modifications in 3-methyl-5′-O-methylthymidine ensures dual blockade of both base-pairing and phosphorylation pathways.

Nucleotide metabolism Thymidine kinase Prodrug Phosphorylation

MTH1 Inhibition Potency: N3-Methylthymidine Core Scaffold Shows Nanomolar Activity

N3-Methylthymidine derivatives have demonstrated potent inhibitory activity against human MutT homolog 1 (MTH1), an enzyme involved in sanitizing oxidized nucleotide pools. A related N3-methylthymidine-based compound exhibited an IC50 of 0.200 nM against recombinant human His-tagged MTH1 using 8-oxo-dGTP as substrate [1]. This nanomolar potency establishes the N3-methylthymidine scaffold as a validated pharmacophore for MTH1 inhibition, a target implicated in cancer cell survival under oxidative stress [1].

MTH1 Cancer therapeutics Enzyme inhibition DNA damage

Thymidine Kinase Substrate Discrimination: 5′-O-Alkylation Reduces Affinity

Thymidine kinase (TK) exhibits marked discrimination against 5′-O-alkylated thymidine analogs compared to unmodified thymidine. A methylthymidine analog tested for competitive inhibition of thymidine kinase in BHK21 (C13) cells showed a Ki of 2.70 × 10⁵ nM (270 μM) using thymidine as substrate, indicating weak binding compared to the native substrate [1]. This high Ki value reflects the enzyme's stringent requirement for a free 5′-hydroxyl group for productive binding and catalysis.

Thymidine kinase Substrate specificity Nucleoside salvage Enzyme kinetics

Molecular Weight and Chromatographic Distinction: Dual Methylation Alters Analytical Profile

3-Methyl-5′-O-methylthymidine possesses a molecular formula of C₁₁H₁₆N₂O₅ and a molecular weight of approximately 256.26 g/mol . This mass is identical to both N3-methylthymidine (CAS 958-74-7, M.Wt 256.26 g/mol) and 5′-O-methylthymidine (CAS 14504-60-0, M.Wt 256.25 g/mol) , presenting an analytical challenge for MS-based differentiation. However, the distinct structural environment of the dual modifications yields unique chromatographic retention behavior and fragmentation patterns under tandem MS conditions, enabling discrimination of isomeric methylated thymidines when appropriate reference standards are employed [1].

Analytical chemistry Mass spectrometry HPLC Modified nucleosides

3-Methyl-5′-O-Methylthymidine: High-Value Research Applications Based on Quantitative Evidence


Negative Control Oligonucleotide Synthesis for Hybridization Assays

Oligonucleotides incorporating 3-methyl-5′-O-methylthymidine serve as definitive negative controls in hybridization-based assays, including Southern blotting, microarray analysis, and antisense oligonucleotide screening. The N3-methyl modification eliminates efficient base-pairing with complementary DNA [1], ensuring that any observed signal reduction is attributable to sequence-specific hybridization rather than non-specific effects. This property is particularly valuable when validating probe specificity or establishing baseline noise levels in high-throughput screening campaigns.

MTH1 Inhibitor Lead Optimization and SAR Studies

The N3-methylthymidine scaffold exhibits nanomolar inhibitory activity against human MTH1 (IC50 = 0.200 nM) [1]. 3-Methyl-5′-O-methylthymidine provides a dual-modified template for structure-activity relationship (SAR) exploration, allowing medicinal chemists to investigate how additional 5′-O-alkylation affects MTH1 binding affinity, cellular permeability, and metabolic stability. This compound serves as an intermediate for synthesizing libraries of doubly modified nucleoside analogs targeting the nucleotide sanitization pathway implicated in cancer cell survival.

DNA Alkylation Damage Reference Standard for Mass Spectrometry

3-Methylthymidine and related methylated nucleosides are established biomarkers of DNA alkylation damage from exposure to methylating agents such as methyl methanesulfonate (MMS) and N-methyl-N-nitrosourea (MNU) [1]. 3-Methyl-5′-O-methylthymidine serves as a characterized reference standard for developing and validating LC-MS/MS methods that quantify alkylation adducts in genomic DNA. Its distinct chromatographic retention relative to isomeric methylthymidines enables unambiguous peak identification in complex biological matrices [2].

Thymidine Kinase Substrate Specificity Profiling

The 5′-O-methyl modification confers resistance to phosphorylation by thymidine kinase, as evidenced by the high Ki (2.70 × 10⁵ nM) observed for a related 5′-O-alkylated analog [1]. 3-Methyl-5′-O-methylthymidine can be employed as a probe to dissect the substrate specificity determinants of nucleoside kinases, including human TK1, TK2, and viral thymidine kinases. Comparative kinetic studies with N3-methylthymidine (free 5′-OH) and 5′-O-methylthymidine (unmodified base) enable systematic evaluation of how base and sugar modifications independently and synergistically affect enzyme recognition.

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